molecular formula C10H10ClN5 B13704690 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl

Cat. No.: B13704690
M. Wt: 235.67 g/mol
InChI Key: ZDQXIGPQOORBNO-UHFFFAOYSA-N
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Description

The compound “MFCD32876572” is a chemical entity with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876572” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

    Initial Reaction: The starting materials are reacted under specific conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperature and pressure conditions.

    Final Synthesis: The final step involves the purification and crystallization of “MFCD32876572” to obtain the desired compound in its pure form.

Industrial Production Methods: In industrial settings, the production of “MFCD32876572” is scaled up using large reactors and continuous processing techniques. The methods are optimized for cost-effectiveness and efficiency, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions: “MFCD32876572” undergoes several types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: These reactions often involve halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

“MFCD32876572” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD32876572” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

“MFCD32876572” is compared with other similar compounds to highlight its unique properties. Similar compounds include:

    Compound A: Known for its high reactivity but lower stability compared to “MFCD32876572”.

    Compound B: Exhibits similar biological activity but with different molecular targets.

    Compound C: Used in similar industrial applications but with different synthetic routes and production methods.

The uniqueness of “MFCD32876572” lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole hydrochloride is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which features both pyrazole and imidazo groups, contributing to its diverse pharmacological properties. The compound has garnered attention for its potential therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The chemical formula for 3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl is C10H9N5·HCl. It consists of a pyrazole ring fused with an imidazo[1,2-a]pyridine moiety, enhancing its reactivity and biological interactions. The presence of an amino group allows for nucleophilic substitution reactions, facilitating the synthesis of various derivatives that may exhibit improved biological properties.

Research indicates that this compound acts primarily as an inhibitor of kinases , which are critical in cancer progression. Its mechanism involves binding to ATP-binding sites on kinases, thereby disrupting signaling pathways essential for tumor growth and survival. This interaction is particularly relevant for vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:

  • Breast Cancer : Inhibition of MDA-MB-231 cell proliferation.
  • Liver Cancer : Effective against HepG2 cells.
  • Colorectal Cancer : Significant antiproliferative activity observed.

The compound exhibits IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Inhibition of Kinases

The compound has been shown to inhibit several key kinases involved in cancer pathways. For example, it effectively inhibits p38MAPK phosphorylation and ERK signaling pathways in human umbilical vein endothelial cells (HUVEC), contributing to its anti-angiogenic effects .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-7-(5-pyrazolyl)benzothiazoleBenzothiazole core with a pyrazolyl substituentAnticancer activity
3-Amino-4-(6-imidazo[1,2-b]pyridin-3-yl)pyrazoleSimilar pyrazole and imidazole structureKinase inhibition
5-Amino-2-(4-pyridinyl)-1H-pyrazolePyrazole with pyridine substituentAntimicrobial properties

These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action. The unique combination of imidazo and pyrazole rings in this compound provides distinct advantages in targeting specific biological pathways compared to its analogs.

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo. For instance:

  • A study demonstrated that derivatives of this compound significantly inhibited tumor growth in mouse models of breast cancer.
  • Another investigation revealed that the compound reduced angiogenesis markers in treated animals, supporting its potential use as an anti-angiogenic agent.

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H9N5.ClH/c11-9-5-8(13-14-9)7-1-2-10-12-3-4-15(10)6-7;/h1-6H,(H3,11,13,14);1H

InChI Key

ZDQXIGPQOORBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CC(=NN3)N.Cl

Origin of Product

United States

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